molecular formula C21H23N7 B607896 GW780056X CAS No. 1093294-48-4

GW780056X

Katalognummer: B607896
CAS-Nummer: 1093294-48-4
Molekulargewicht: 373.46
InChI-Schlüssel: HGHDRKJHOUHEHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GW780056X is a synthetic compound identified in pharmacological screenings for its bioactivity. Structurally, it belongs to the pyrazolo[1,5-b]pyridazine family, characterized by a bicyclic core with nitrogen atoms at positions 1, 5, and 6 . Evidence from kinase inhibition studies highlights its role in targeting CDK12, a cyclin-dependent kinase implicated in transcriptional regulation and muscular dystrophy pathology . Its dual relevance in kinase inhibition and metabolic modulation positions it as a compound of interest for therapeutic development.

Eigenschaften

CAS-Nummer

1093294-48-4

Molekularformel

C21H23N7

Molekulargewicht

373.46

IUPAC-Name

N-[3-[(Diethylamino)methyl]phenyl]-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine

InChI

InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-5-8-17(13-16)25-21-22-12-10-19(26-21)18-14-24-28-20(18)9-6-11-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26)

InChI-Schlüssel

HGHDRKJHOUHEHA-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(NC2=NC=CC(C3=C4C=CC=NN4N=C3)=N2)=CC=C1)CC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GW780056X;  GW-780056-X;  GW 780056 X; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogs of this compound

Compound Name Core Structure Key Substituents CDK12 Inhibition Efficacy (Relative to DMSO) Study Context
This compound Pyrazolo[1,5-b]pyridazine Undisclosed Moderate reduction in nuclear foci Muscular dystrophy screening
GW778894X Pyrazolo[1,5-b]pyridazine Variant side chains Higher efficacy Same screening assay
GW779439X Pyrazolo[1,5-b]pyridazine Modified aromatic groups Lower efficacy Same screening assay

Key Findings :

  • Substituent variations significantly impact bioactivity. For example, GW778894X outperforms this compound, suggesting specific side-chain configurations enhance target binding .
  • The shared core enables consistent kinase targeting, while structural tweaks fine-tune potency.

Comparison with Functionally Similar Compounds

This compound clusters with Oligomycin , Ibuprofen , and Glyceolin in machine learning-driven analyses of AMPK-activating compounds from Cimicifuga racemosa (Table 2) . These compounds exhibit similarity scores >0.9, implying overlapping mechanistic pathways despite divergent structures.

Table 2: Functionally Similar Compounds

Compound Name Structural Class Biological Target Similarity Score to this compound Study Context
This compound Pyrazolo[1,5-b]pyridazine CDK12, AMPK N/A Multi-pathway screening
Oligomycin Macrolide ATP synthase inhibitor 0.926 AMPK activation in C. racemosa
Ibuprofen Propionic acid derivative COX-1/COX-2 inhibitor 0.926 AMPK-linked anti-inflammatory effects
Glyceolin Pterocarpan phytoalexin Antioxidant/AMPK modulator 0.957 C. racemosa metabolomics

Key Findings :

  • Oligomycin and this compound both influence AMPK but via distinct mechanisms: Oligomycin inhibits mitochondrial ATP synthase, while this compound may act through kinase crosstalk .
  • Ibuprofen ’s structural dissimilarity underscores functional convergence in AMPK-mediated anti-inflammatory pathways .

Discussion

Structural vs. Functional Similarities

  • Structural analogs (e.g., GW778894X) optimize kinase inhibition but lack evidence for AMPK modulation, highlighting structure-activity specificity.
  • Functional analogs (e.g., Oligomycin) share mechanistic endpoints (AMPK activation) but derive from unrelated chemical scaffolds, suggesting this compound’s versatility in polypharmacology.

Limitations and Contradictions

  • links this compound to AMPK via computational models, but direct experimental validation is absent.
  • The compound’s primary role as a CDK12 inhibitor () may conflict with its proposed AMPK activity, necessitating further mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW780056X
Reactant of Route 2
Reactant of Route 2
GW780056X

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.